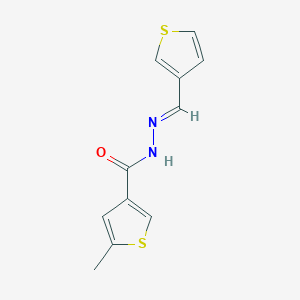![molecular formula C23H31N3O2 B5841758 N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5841758.png)
N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is a chemical compound commonly known as DPA-714. It is a selective ligand for the translocator protein (TSPO), a protein found in the outer mitochondrial membrane of cells. TSPO is involved in many biological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been the subject of much scientific research due to its potential therapeutic applications.
Mechanism of Action
DPA-714 binds selectively to N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, which is involved in the regulation of mitochondrial function and cellular stress responses. N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is upregulated in response to cellular stress and inflammation, making it a potential target for therapeutic intervention. The binding of DPA-714 to N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been shown to modulate the immune response, reduce inflammation, and protect against oxidative stress.
Biochemical and Physiological Effects
DPA-714 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in the brain and protect against neurodegeneration. DPA-714 has also been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, DPA-714 has been shown to modulate the immune response, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DPA-714 has several advantages for use in lab experiments. It is a selective ligand for N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, allowing for specific targeting of this protein. It has also been optimized for high yield and purity, making it a reliable and consistent research tool. However, there are some limitations to the use of DPA-714 in lab experiments. It has a relatively short half-life, requiring frequent administration in animal studies. In addition, DPA-714 is not suitable for use in human studies due to its potential toxicity.
Future Directions
There are many potential future directions for research on DPA-714. One area of interest is the role of N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DPA-714 has shown promise in reducing inflammation and protecting against neurodegeneration in animal models, and further research is needed to explore its potential therapeutic applications in humans. Another area of interest is the use of DPA-714 as a tracer in PET imaging. This technology has the potential to revolutionize the diagnosis and treatment of many diseases, and further research is needed to optimize its use in clinical settings. Finally, there is also potential for the development of new N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide ligands with improved pharmacokinetic properties and reduced toxicity, allowing for their use in human studies.
Conclusion
In conclusion, DPA-714 is a selective ligand for N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide with potential therapeutic applications in a range of diseases. Its mechanism of action involves the modulation of the immune response and protection against oxidative stress. DPA-714 has been optimized for high yield and purity, making it a reliable research tool. However, there are limitations to its use in lab experiments, and further research is needed to explore its potential therapeutic applications in humans. There are many potential future directions for research on DPA-714, including its use in the diagnosis and treatment of neurodegenerative diseases and the development of new N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide ligands with improved pharmacokinetic properties.
Synthesis Methods
DPA-714 can be synthesized through a multi-step process involving the reaction of 2,6-diethylphenylamine with 2-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through the reaction of the piperazine intermediate with acetyl chloride. The synthesis of DPA-714 has been optimized to produce high yields and purity.
Scientific Research Applications
DPA-714 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties. DPA-714 has also been used as a tracer in positron emission tomography (PET) imaging to study the distribution of N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide in vivo. This has allowed researchers to investigate the role of N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-4-18-9-8-10-19(5-2)23(18)24-22(27)17-25-13-15-26(16-14-25)20-11-6-7-12-21(20)28-3/h6-12H,4-5,13-17H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIJCAGHIHHIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)

![1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5841701.png)
![3-(3,4-dimethoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5841705.png)



![1-[2-(methylthio)phenyl]-1H-tetrazole-5-thiol](/img/structure/B5841733.png)
![{2-[(diphenylmethyl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B5841745.png)
![5-hydroxy-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5841746.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5841750.png)
![2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)